4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde is a chemical compound that features a thiazole ring, a piperazine ring, and an aldehyde functional group. The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structure and potential biological activities .
Preparation Methods
The synthesis of 4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and purification steps such as recrystallization . Industrial production methods may involve similar steps but are optimized for larger scales, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives .
Scientific Research Applications
4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition . The compound’s ability to modulate biochemical pathways makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds also contain a thiazole ring but differ in their substitution patterns and biological activities.
Piperazine derivatives: Compounds with a piperazine ring are known for their diverse biological activities, including antiviral and antipsychotic properties.
Thiazole derivatives: These compounds share the thiazole ring structure but may have different functional groups and reactivities.
The uniqueness of this compound lies in its combination of the thiazole and piperazine rings with an aldehyde group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-11-16-6-8-17(9-7-16)14-15-13(10-19-14)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANQZKZEKFGDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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